Potassium hydrogen (4-nitrophenyl)phosphonate
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Description
Potassium hydrogen (4-nitrophenyl)phosphonate (pNPP) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, crystalline powder that is soluble in water and other polar solvents. pNPP has been used in various biochemical and physiological studies due to its unique properties and characteristics.
Scientific Research Applications
Structural Analysis and Kinetic Study
Potassium hydrogen (4-nitrophenyl)phosphonate has been structurally analyzed, revealing interactions between various forms of 4-nitrophenyl phosphate and potassium cations. This study provides insights into the hydrogen bonding patterns in the crystalline state and the role of potassium ions in the hydrolysis of 4-nitrophenyl phosphate (Kuczek, Bryndal, & Lis, 2006).
Synthesis of Phosphodiesters
The hydrogenphosphonate method has been employed for synthesizing specific glycosides using 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosides, indicating a significant application in synthesizing components of bacterial capsular antigens (Nikolaev, Ivanova, & Shibaev, 1990).
Enzyme Catalysis
Research has shown that enzymes can catalyze the hydrolysis of 4-nitrophenyl and 2-naphthyl monoesters of phenylphosphonic acid. This finding is significant in understanding enzyme specificity and substrate interactions (Kelly, Dardinger, & Butler, 1975).
One-Pot Synthesis Applications
The compound has been used in a one-pot reaction to synthesize 1-hydroxyindole-3-phosphonic or -3-phosphinic esters, demonstrating its utility in creating complex organic compounds (Zhang, Liao, & Gao, 1990).
Hydrolysis Studies
Studies have investigated the hydrolysis of phosphonate esters like O-(4-nitrophenyl) 2-pyridylphosphonate, providing insights into the reaction mechanisms and the role of transition metal ions in catalysis (Loran, Naylor, & Williams, 1977).
Metal Phosphonates Synthesis
Research into the synthesis of mixed-ligated metal phosphonates, like M2(pbtcH)(phen)2(H2O)2, has shown potential in creating structures with hydrogen bonding interactions and π – π stacking, useful in supramolecular chemistry (Zheng, Ren, Bao, & Zheng, 2014).
Enzymic Hydrolysis
Enzymes capable of hydrolyzing the 4-nitrophenyl monoester of phenylphosphonic acid have been detected in various biological sources, highlighting the biochemical importance of these reactions (Kelly & Butler, 1975).
Plant Defense Mechanism
Potassium phosphonate induces defense responses in plants against pathogens, demonstrating its role in agricultural and botanical research (Daniel & Guest, 2005).
Antibody Catalysis
Monoclonal antibodies catalyzing the hydrolysis of 4-nitrophenyl esters have been developed using a phosphonate as hapten, indicating applications in biocatalysis and enzyme mimicry (Kirk et al., 1995).
properties
IUPAC Name |
potassium;hydroxy-(4-nitrophenyl)phosphinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO5P.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMUUMXNNVOFAF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KNO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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